

Molecular structure and weight of 2-Chloro-4-fluorobenzaldehyde.

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzaldehyde

Cat. No.: B1630644

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An In-Depth Technical Guide to **2-Chloro-4-fluorobenzaldehyde**: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **2-Chloro-4-fluorobenzaldehyde**. It delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and industrial settings.

Introduction and Strategic Importance

2-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis.^[1] Its strategic importance lies in the unique electronic properties conferred by its substituents: an electron-withdrawing aldehyde group, a moderately deactivating chloro group, and a strongly electronegative fluoro group. This specific arrangement on the benzene ring creates a molecule with tailored reactivity, making it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Researchers leverage its distinct reactivity to construct novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.^[1] This document provides an in-depth analysis of its core attributes to support and guide its effective application.

Molecular Structure and Physicochemical Profile

The structural and physical properties of **2-Chloro-4-fluorobenzaldehyde** are fundamental to its role in chemical synthesis. The molecule consists of a benzene ring substituted with a formyl group (CHO) at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Caption: Molecular Structure of **2-Chloro-4-fluorobenzaldehyde**.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

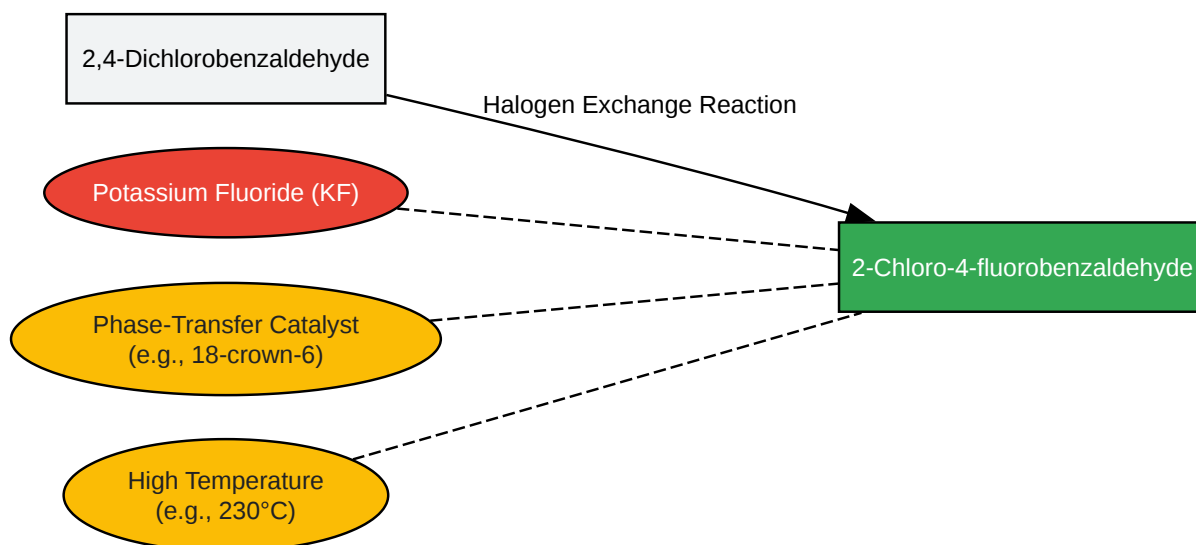
Property	Value	Reference(s)
IUPAC Name	2-chloro-4-fluorobenzaldehyde	[3][4]
CAS Number	84194-36-5	[1][3][5][6]
Molecular Formula	C ₇ H ₄ ClFO	[1][3][5][6]
Molecular Weight	158.56 g/mol	[1][4][5][6]
Appearance	White to almost white crystalline powder	[1]
Melting Point	60-63 °C	[1]
Boiling Point	118-120 °C / 50 mmHg	[1]
SMILES	<chem>C1=C(C(=CC=C1F)C=O)Cl</chem>	[5]
InChI Key	KMQWNQKESAHKD-UHFFFAOYSA-N	[3][4]

Analytical Characterization and Spectroscopic Profile

Confirmation of the identity and purity of **2-Chloro-4-fluorobenzaldehyde** is critical. Standard analytical techniques provide a definitive structural fingerprint.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum is expected to show a characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. The aromatic region will display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the chlorine and fluorine atoms.[7]
- ^{13}C NMR: The carbonyl carbon of the aldehyde group typically appears around δ 185-195 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens.[4]
- ^{19}F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[8]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl ($\text{C}=\text{O}$) stretching band for the aldehyde group, typically found in the region of $1690\text{-}1715\text{ cm}^{-1}$. C-H stretching from the aromatic ring and aldehyde, as well as C-Cl and C-F stretching vibrations, will also be present.[3][9]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[3][9]



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References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
- 4. 2-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
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